

An In-depth Technical Guide to the Physical Properties of Diamminesilver(I) Salts

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Compound of Interest

Compound Name: *Diamminesilver(1+)*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The diamminesilver(I) complex, $[\text{Ag}(\text{NH}_3)_2]^+$, is a well-characterized coordination compound of significant interest in analytical chemistry, materials science, and medicine.^{[1][2]} Its salts, formed with various counter-anions, exhibit distinct physical properties that are crucial for their application. This guide provides a comprehensive overview of the key physical and structural characteristics of common diamminesilver(I) salts, including their synthesis, stability, and crystalline structures. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized.

Molecular Structure and Bonding

The diamminesilver(I) cation consists of a central silver ion (Ag^+) in a +1 oxidation state coordinated to two ammonia (NH_3) molecules.^[1] The silver(I) ion has a d^{10} electronic configuration, which favors a linear coordination geometry due to sp hybridization.^[1] This results in a nearly linear $[\text{H}_3\text{N}-\text{Ag}-\text{NH}_3]^+$ structure with an N-Ag-N bond angle approaching 180° .^[1] X-ray diffraction studies confirm this geometry, with Ag-N bond lengths typically falling in the range of 2.1 to 2.3 Å, the exact value depending on the counter-anion and crystal packing forces.^[1] The molecular weight of the standalone cation is approximately 141.930 g/mol.^{[1][3]}

Physical Properties of Common Diamminesilver(I) Salts

The physical properties of diamminesilver(I) salts are largely dictated by the counter-anion. These salts are typically colorless crystalline solids.^{[1][4]} The properties of several well-studied salts are detailed below.

The following table summarizes key quantitative data for various diamminesilver(I) salts to facilitate easy comparison.

Property	Diamminesilver(I) Nitrate ([Ag(NH ₃) ₂]NO ₃)	Diamminesilver(I) Sulfate ([Ag(NH ₃) ₂] ₂ SO ₄)	Diamminesilver(I) Acetate ([Ag(NH ₃) ₂]CH ₃ COO)
Molecular Formula	AgH ₆ N ₃ O ₃	Ag ₂ H ₁₂ N ₄ O ₄ S	C ₂ H ₉ AgN ₂ O ₂
Molecular Weight	203.93 g/mol [4][5]	375.95 g/mol	203.02 g/mol
Appearance	Colorless crystalline solid[4]	Colorless, long, thin needles[6]	Colorless needle-shaped crystals[1]
Boiling Point	~83°C at 760 mmHg[1][4][7]	Decomposes	Decomposes
Crystal System	Orthorhombic (at 223 K)[8]	Tetragonal (Low-Temp & High-Temp polymorphs)[1][6]	Monoclinic (at 123 K) [1]
Space Group	Pnnm (at 223 K)[8]	P2 ₁ /c (Low-Temp polymorph)[9]	P2 ₁ /c (at 123 K)[1]
Cell Dimensions	a=8.088 Å, b=10.416 Å, c=6.261 Å (at 223 K)[8]	a=8.600 Å, c=6.212 Å (High-Temp polymorph)[1]	a=8.021 Å, b=12.416 Å, c=6.094 Å, β=107.74° (at 123 K) [1]
Key Structural Data	Ag-N distance: 2.12 Å[8]	Exhibits polymorphism; undergoes phase transformation upon heating.[1][6] Standard heat of formation (LT): -1208.92 kJ/mol.[1]	Contains corrugated chains of equidistant silver atoms (Ag-Ag distance: 3.109 Å).[1]

Solubility and Stability

Solubility: Diamminesilver(I) salts are known for their solubility in water.[4][6] The formation of the [Ag(NH₃)₂]⁺ complex is the principle behind the dissolution of sparingly soluble silver salts,

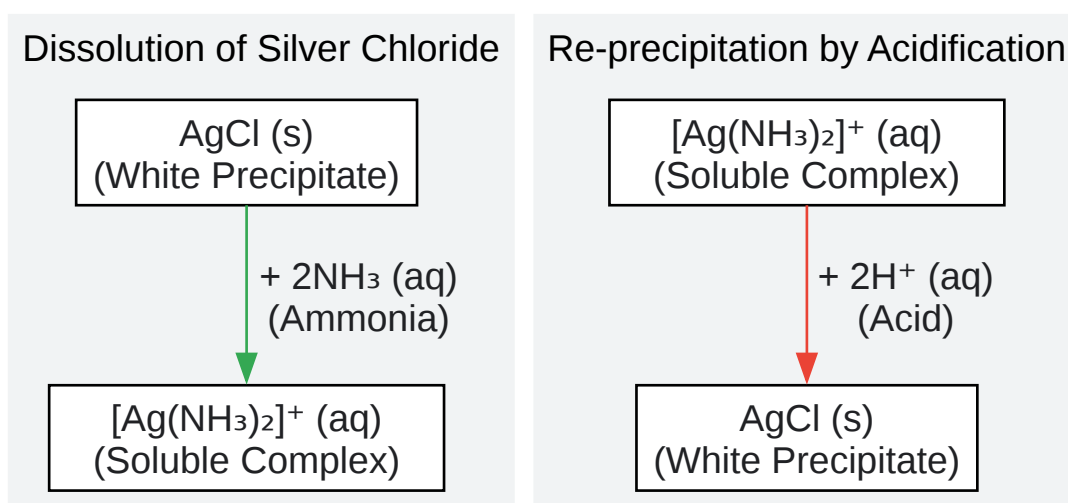
like silver chloride (AgCl), in aqueous ammonia.[1][10] AgCl is soluble in dilute ammonia, AgBr requires concentrated ammonia to dissolve, and AgI is largely insoluble even in concentrated ammonia, a trend that correlates with their decreasing solubility products.[10][11]

Stability: The stability of diamminesilver(I) salts can be variable.

- **In Solution:** The complex is stable in aqueous ammonia. However, upon acidification, the equilibrium shifts, ammonia is protonated to form ammonium (NH_4^+), and the original silver salt (e.g., AgCl) precipitates out of solution.[1] Solutions of the complex, particularly the hydroxide salt present in Tollen's reagent, should be freshly prepared and not stored, as they can form the dangerously explosive silver nitride (Ag_3N) upon standing.[12]
- **Thermal Stability:** Diamminesilver(I) salts decompose upon heating. Diamminesilver(I) nitrate crystals are not stable and decompose in the air with the loss of ammonia within a few hours. [8] Thermal analysis of diamminesilver(I) sulfate shows that its polymorphic transformation partially coincides with the initial stages of its thermal decomposition.[1]

Key Chemical Reactions and Logical Relationships

The formation and decomposition of the diamminesilver(I) complex is a fundamental equilibrium reaction used in qualitative analysis to separate and identify halide ions.



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Figure 1: Equilibrium of Diamminesilver(I) Chloride Formation and Decomposition.

The most prominent application of the diamminesilver(I) cation is in Tollen's reagent, where it acts as a mild oxidizing agent to detect aldehydes. The complex is reduced to metallic silver, forming a characteristic "silver mirror".^[1]

Experimental Protocols

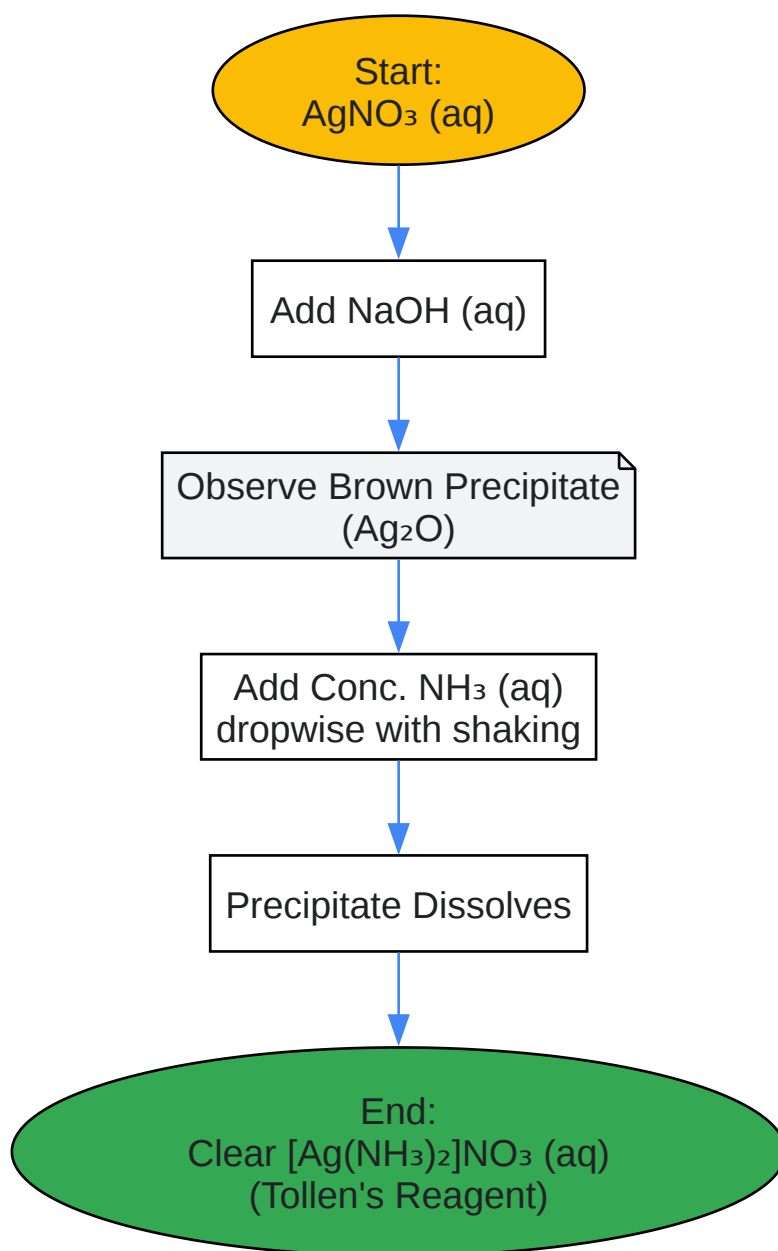
This protocol describes the preparation of the reagent for qualitative organic analysis.

Materials:

- Silver nitrate (AgNO_3) solution (e.g., 0.1 M)
- Aqueous sodium hydroxide (NaOH) (e.g., 1 M)
- Concentrated aqueous ammonia (NH_3)

Methodology:

- Place a small volume (e.g., 2-3 mL) of the silver nitrate solution into a clean test tube.
- Add a few drops of the sodium hydroxide solution. A brown precipitate of silver(I) oxide (Ag_2O) will form.^[13]
- Add concentrated aqueous ammonia drop by drop, with constant shaking.
- Continue adding ammonia just until the brown precipitate of silver(I) oxide completely redissolves to form a clear, colorless solution of diamminesilver(I) complex.^{[13][14]}
- Caution: Avoid adding a large excess of ammonia, as it can reduce the sensitivity of the reagent.^[14] The solution should be prepared immediately before use and any unused reagent should be properly disposed of by acidification to prevent the formation of explosive byproducts.



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Figure 2: Experimental Workflow for Preparing Tollen's Reagent.

This protocol outlines a method for obtaining solid crystals of the salt.

Materials:

- Silver nitrate (AgNO₃)
- Concentrated aqueous ammonia (NH₃)

- Potassium hydroxide (KOH) pellets (as a desiccant)
- Dessicator

Methodology:

- Prepare a concentrated aqueous solution of silver nitrate.
- Carefully add concentrated ammonia until the initially formed precipitate redissolves, ensuring the final mole ratio of NH_3 to Ag^+ is approximately 2:1.[8]
- Place the resulting clear solution in a crystallizing dish.
- Position the dish inside a dessicator containing KOH pellets. The KOH will absorb water and ammonia from the vapor phase, promoting the slow crystallization of diamminesilver(I) nitrate.[8]
- Collect the crystals, which are only stable for a few hours in the air before they begin to lose ammonia.[8]

The physical properties reported in this guide are typically determined by the following instrumental methods:

- X-ray Crystallography: Single-crystal or powder X-ray diffraction (XRD) is used to determine the crystal system, space group, cell dimensions, and atomic coordinates.[1]
- Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study thermal stability, decomposition temperatures, and phase transitions.[15]
- Spectroscopy: Infrared (IR) spectroscopy can be used to confirm the coordination of ammonia to the silver ion.

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